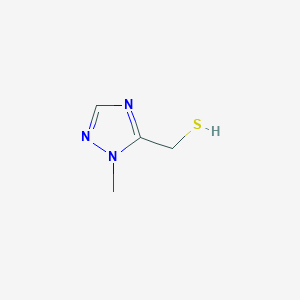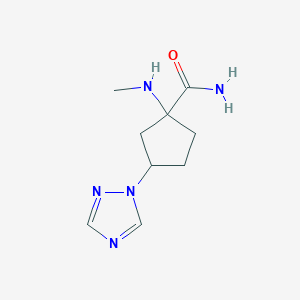
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine is a compound with a molecular formula of C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine typically involves the functionalization of preformed pyrrolidine rings. One common method is the regioselective carbocyclization of N-allyl-substituted 2-alkynylamines using catalysts such as Ti(O-iPr)₄ and EtMgBr . This method allows for the efficient formation of methylenepyrrolidine derivatives under mild conditions. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include amine derivatives and substituted pyrrolidine compounds.
Scientific Research Applications
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The nitro and sulfonyl groups can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidin-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-diones: Studied for their potential use in drug development due to their ability to interact with biological targets.
Prolinol: A derivative of pyrrolidine used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
4-methyl-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H15N3O4S/c1-8-6-13(7-11(8)12)19(17,18)10-4-2-9(3-5-10)14(15)16/h2-5,8,11H,6-7,12H2,1H3 |
InChI Key |
ZPOCHDJJPYRUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13064900.png)
![3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13064911.png)




![3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13064950.png)


![4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole](/img/structure/B13064957.png)




